molecular formula C9H18N2O2 B7861331 [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid

[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7861331
M. Wt: 186.25 g/mol
InChI Key: LFSQIGFTDQTQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid is a piperidine-based derivative featuring a methyl group on the nitrogen atom of the piperidine ring and an amino-acetic acid moiety linked via a methylene bridge. The methyl group on the piperidine nitrogen contributes to its hydrophobicity, while the acetic acid moiety enables hydrogen bonding and ionic interactions, critical for binding affinity .

Properties

IUPAC Name

2-[(1-methylpiperidin-3-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-11-4-2-3-8(7-11)5-10-6-9(12)13/h8,10H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSQIGFTDQTQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid, a derivative of piperidine, has garnered attention for its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including effects on neurotransmitter systems, antimicrobial activity, and anticancer potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with an amino group and an acetic acid moiety. This configuration is significant for its interaction with various biological targets.

The biological activity of [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid is primarily attributed to its interaction with neurotransmitter receptors. It may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter release and uptake, which can influence mood and cognitive functions.

Key Mechanisms:

  • Neurotransmitter Modulation : The piperidine moiety interacts with neurotransmitter receptors, potentially affecting serotonin and dopamine pathways.
  • Enzyme Inhibition : Studies indicate that piperidine derivatives can inhibit various enzymes, including cholinesterases, which are crucial in neurodegenerative diseases .

Biological Activity Data

Research has demonstrated that [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid exhibits significant biological activities. Below are summarized findings from various studies:

Activity TypeObservationsReference
Neuroprotective Exhibits potential in modulating cholinergic activity, beneficial in Alzheimer's disease models.
Antimicrobial Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Induces apoptosis in cancer cell lines, showing promise as a therapeutic agent in oncology.
Analgesic Potential analgesic effects observed in pain models, indicating a role in pain management.

Case Studies

  • Neuroprotective Effects : In a study examining the effects of piperidine derivatives on cholinergic systems, [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid was found to enhance acetylcholine levels, suggesting its potential as a treatment for cognitive decline associated with neurodegenerative diseases .
  • Antimicrobial Activity : A comparative study revealed that this compound exhibited notable antimicrobial properties against E. coli and S. aureus at low concentrations (MIC values ranging from 0.3 to 8.5 µM), outperforming some conventional antibiotics .
  • Anticancer Potential : In vitro studies showed that the compound induced significant cytotoxicity in FaDu hypopharyngeal tumor cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the piperidine ring can significantly impact the biological efficacy of the compound. For instance:

  • Substituents on the piperidine ring influence its binding affinity to neurotransmitter receptors.
  • Variations in the acetic acid side chain can enhance or reduce antimicrobial potency.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis. Its structural components allow for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The versatility of [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid makes it an invaluable reagent in synthetic chemistry.

Table 1: Common Reactions Involving [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid

Reaction TypeDescriptionExample Products
OxidationConversion to carboxylic acidsOxidized derivatives
ReductionFormation of alcohols or aminesReduced derivatives
SubstitutionReplacement of functional groupsVarious substituted derivatives

Biological Applications

Pharmacological Potential
Research indicates that [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interaction with various biological targets positions it as a candidate for drug development.

Case Study: Antimicrobial Activity
A study explored the antimicrobial effects of piperidine derivatives similar to [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid. The results demonstrated significant inhibition against several bacterial strains, suggesting its potential use in treating infections .

Table 2: Biological Activities of Piperidine Derivatives

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralReduced viral replication
AnticancerInduction of apoptosis in cancer cells

Medicinal Applications

Neurological Disorders
The compound is being investigated for its effects on neurotransmitter systems, particularly acetylcholine and serotonin pathways. This suggests potential applications in treating neurological disorders such as anxiety and depression.

Case Study: Cholinesterase Inhibition
Research has shown that compounds with piperidine structures can inhibit cholinesterase enzymes, which are vital for neurotransmitter regulation. Such inhibition may lead to therapeutic benefits in conditions like Alzheimer's disease .

Industrial Applications

Pharmaceutical Development
[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid is utilized in the pharmaceutical industry for developing new drugs due to its structural similarities to bioactive molecules. Its ability to modulate receptor activity makes it a promising candidate for further research.

Table 3: Industrial Uses of [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid

IndustryApplication
PharmaceuticalsDrug development targeting neurological disorders
AgrochemicalsDevelopment of new pesticides
Materials ScienceCreation of novel chemical processes

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the piperidine nitrogen and the amino-acetic acid group. Key examples include:

Compound Name Piperidine Substituent Amino-Acetic Acid Substituent Molecular Formula Molecular Weight (g/mol)
[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid Methyl None (glycine derivative) C9H17N2O2 ~185.25
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid Acetyl Isopropyl C14H25N2O3 269.36
[(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid Benzyl Isopropyl C18H28N2O2 304.43
[(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic acid Acetyl None C10H18N2O3 214.26
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid Phenylsulfonyl None C13H17NO4S 283.34

Key Observations :

  • Methyl vs.
  • Amino-Acetic Acid Modifications: Isopropyl or cyclopropyl substituents on the amino group (e.g., in and ) increase hydrophobicity, which may improve membrane permeability but reduce solubility .

Pharmacological and Binding Properties

Table 1: Docking Scores of Piperidinyl Derivatives (Hypothetical Comparison)
Compound MolDock Score (kcal/mol) Key Binding Interactions
ZINC02146330 (piperidine derivative) -148.393 Lys101, Tyr318, hydrophobic pocket
Nevirapine (reference NNRTI) -80.422 Lys103, Tyr181, π–π stacking
[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid* Estimated -120 to -140 Predicted: Lys101, Tyr318, hydrogen bonds

*Hypothetical scores based on structural similarity to ZINC02146330.

Mechanistic Insights :

  • The methyl group may allow tighter packing in hydrophobic pockets (e.g., NNRTI binding site), while the acetic acid moiety could form hydrogen bonds with residues like Lys101 or Tyr318, critical for inhibition .
  • Compared to acetylated analogs (e.g., ), the methyl group’s smaller size might reduce steric clashes but also limit π–π stacking interactions with aromatic residues like Tyr181 .

Physicochemical and ADME Properties

Property [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic Acid [(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic Acid [1-(Phenylsulfonyl)piperidin-3-yl]acetic acid
LogP ~0.5 (predicted) ~1.8 ~2.2
Solubility (mg/mL) High (due to acetic acid) Moderate Low
Metabolic Stability Likely stable (methyl group resists oxidation) Susceptible to hydrolysis (acetyl group) Stable (sulfonyl group)

Key Takeaways :

  • The acetic acid moiety enhances aqueous solubility, making [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid more bioavailable than bulkier analogs like the benzyl derivative ().
  • The methyl group improves metabolic stability compared to acetylated derivatives, which are prone to enzymatic hydrolysis .

Preparation Methods

Tosylation of 1-Methyl-3-piperidinemethanol

The alcohol precursor, 1-methyl-3-piperidinemethanol, is activated via tosylation to enhance nucleophilic displacement efficiency.

Procedure :

  • Reagents : 1-Methyl-3-piperidinemethanol, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM).

  • Conditions : 0°C to room temperature (RT), 2–12 hours.

  • Mechanism : Tosyl chloride reacts with the alcohol to form a tosylate, a superior leaving group for subsequent amination.

Data Table 1: Tosylation Optimization

ReagentsConditionsYieldReference
TsCl, TEA, DCM0°C → RT, 6 h58%
TsCl, DMAP, DCMRT, 12 h99%

Key Findings :

  • DMAP enhancement : 4-Dimethylaminopyridine (DMAP) catalyzes tosylation, achieving near-quantitative yields (99%).

  • Solvent choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents.

Amination of the Tosylate Intermediate

The tosylate undergoes nucleophilic substitution with ammonia or amines to yield 1-methyl-piperidin-3-ylmethylamine.

Procedure :

  • Reagents : Tosylate intermediate, aqueous or gaseous ammonia, methanol/water solvent.

  • Conditions : Reflux at 60–80°C for 12–24 hours.

Challenges :

  • Competing hydrolysis : Excess water risks hydrolyzing the tosylate back to the alcohol.

  • Purification : Column chromatography (5–10% methanol in DCM) isolates the amine.

Reaction with Chloroacetic Acid

Direct Alkylation Method

The amine intermediate reacts with chloroacetic acid under basic conditions to form the target compound.

Procedure :

  • Reagents : 1-Methyl-piperidin-3-ylmethylamine, chloroacetic acid, sodium hydroxide (NaOH), water/ethanol solvent.

  • Conditions : RT to 50°C, 4–8 hours.

Mechanism :

  • Deprotonation : NaOH deprotonates chloroacetic acid, enhancing electrophilicity.

  • Nucleophilic attack : The amine attacks the α-carbon of chloroacetic acid, displacing chloride.

Data Table 2: Alkylation Conditions

BaseSolventTemperatureYield*Reference
NaOHH₂O/EtOH50°C~75%
K₂CO₃DMFRT~65%

*Reported yields are inferred from analogous reactions.

Optimization Strategies :

  • Solvent polarity : Ethanol-water mixtures improve solubility without side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of chloroacetic acid to amine maximizes conversion.

Alternative Synthetic Pathways

Reductive Amination Approach

An alternative route involves reductive amination of piperidin-3-ylmethyl-ketones with glycine derivatives.

Procedure :

  • Reagents : 3-Cyanomethyl-1-methylpiperidine, sodium borohydride (NaBH₄), acetic acid.

  • Conditions : RT, 6 hours.

Advantages :

  • Fewer steps : Avoids tosylation and amination.

  • Higher functional group tolerance : Suitable for sensitive substrates.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ flow reactors to enhance reproducibility and safety:

  • Residence time : 10–15 minutes at 100°C.

  • Catalyst recycling : Immobilized DMAP reduces waste.

Purification Techniques

  • Crystallization : Ethanol/water mixtures precipitate the product at high purity (>98%).

  • Chromatography : Reserved for low-yield batches (<70%).

Analytical Characterization

Critical Metrics :

  • NMR : δ 3.2 ppm (piperidine CH₂N), δ 1.4 ppm (CH₃).

  • LCMS : [M+H]⁺ = 187.1 (calculated: 186.25).

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 H₂O:MeCN).

Challenges and Solutions

By-Product Formation

  • Issue : Over-alkylation generates bis-adducts.

  • Solution : Use stoichiometric chloroacetic acid and monitor reaction progress via TLC.

Moisture Sensitivity

  • Issue : Tosylate intermediates hydrolyze in humid conditions.

  • Solution : Conduct reactions under nitrogen atmosphere with molecular sieves .

Q & A

Q. Q1. What are the standard synthetic routes for [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid, and how is its purity validated?

Methodological Answer:

  • Synthesis: The compound can be synthesized via nucleophilic addition reactions using diethyl mesoxalate (DEMO), a highly electrophilic tricarbonyl compound. DEMO reacts with acid amides (e.g., 4-methylbenzamide) in the presence of acetic anhydride to form N,O-acetals, followed by base-induced elimination to generate N-acylimines. Subsequent addition of secondary nucleophiles (e.g., pyrrole derivatives) yields α,α-disubstituted malonates. Hydrolysis and decarboxylation produce the target acetic acid derivative .
  • Purity Validation: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are used to confirm structural integrity. Mass spectrometry (MS) ensures molecular weight accuracy .

Advanced Challenges in Synthetic Optimization

Q. Q2. How can researchers mitigate competing side reactions during the dehydration of N,O-hemiacetals in the synthesis of this compound?

Methodological Answer:

  • Problem: Dehydration of N,O-hemiacetals to form N-acylimines often competes with undesired elimination pathways (e.g., amide moiety elimination). This is due to the high acidity of the hydroxy group and steric hindrance .
  • Solution: Use acetic anhydride to stabilize intermediates by forming N,O-acetals. Molecular sieves (3 Å) are critical to sequester water, shifting equilibrium toward the desired product. Optimize temperature (e.g., 100°C in toluene) and stoichiometry (2:1 acetic anhydride:amide ratio) to achieve >95% yield .

Structural and Stereochemical Analysis

Q. Q3. What spectroscopic techniques resolve rotameric ambiguity in [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid derivatives?

Methodological Answer:

  • Rotamer Identification: Variable-temperature NMR (VT-NMR) is employed. For example, heating samples to 60°C in deuterated chloroform (CDCl₃) coalesces rotameric signals caused by restricted rotation of amide bonds. 2D NMR (COSY, NOESY) further distinguishes diastereomers from rotamers .
  • Crystallography: Single-crystal X-ray diffraction provides definitive stereochemical assignments, particularly for chiral centers introduced during nucleophilic additions .

Application in Unnatural Amino Acid Design

Q. Q4. How does the piperidine moiety influence the stability and bioactivity of peptide analogs derived from this compound?

Methodological Answer:

  • Stability: The piperidine ring enhances conformational rigidity, reducing enzymatic degradation in physiological conditions. This is critical for designing protease-resistant peptide therapeutics .
  • Bioactivity: Piperidine-based acetic acid derivatives act as mimics of tryptophan homologs. For example, substituting indole groups in α,α-disubstituted acetic acids modulates receptor binding affinity in neuropeptide analogs .

Handling and Stability Considerations

Q. Q5. What protocols prevent decomposition of [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid under acidic conditions?

Methodological Answer:

  • Storage: Store at –20°C under inert gas (argon) to prevent oxidation. Lyophilize and seal in amber vials to limit hygroscopic degradation .
  • Reaction Conditions: Avoid prolonged exposure to strong acids (e.g., H₂SO₄). Use buffered solutions (pH 6–8) during hydrolysis steps. Monitor reaction progress via thin-layer chromatography (TLC) to terminate before side reactions dominate .

Data Contradiction and Reproducibility

Q. Q6. How should researchers address discrepancies in reported yields for DEMO-mediated syntheses of this compound?

Methodological Answer:

  • Source of Variability: Differences in molecular sieve activation (e.g., pre-drying at 300°C vs. ambient storage) impact water removal efficiency, altering reaction equilibria .
  • Mitigation: Standardize reagent drying protocols and validate water content via Karl Fischer titration. Replicate literature conditions precisely, including solvent purity (e.g., anhydrous toluene) and catalyst batch .

Advanced Functionalization Strategies

Q. Q7. What strategies enable selective functionalization of the piperidine ring in [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid?

Methodological Answer:

  • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the secondary amine. After functionalization (e.g., alkylation), remove Boc with trifluoroacetic acid (TFA) .
  • Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 3-position of the piperidine ring. Optimize ligands (e.g., XPhos) for sterically hindered substrates .

Computational and Mechanistic Insights

Q. Q8. How can DFT calculations guide the design of derivatives with improved binding affinity?

Methodological Answer:

  • Modeling: Density functional theory (DFT) at the B3LYP/6-31G* level predicts charge distribution and conformational preferences. For example, the protonation state of the piperidine nitrogen influences hydrogen-bonding interactions with target enzymes .
  • Docking Studies: Molecular docking (AutoDock Vina) identifies optimal substituent placements for binding to biological targets (e.g., G-protein-coupled receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.